molecular formula C10H19NO3 B13530714 Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate

Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate

Cat. No.: B13530714
M. Wt: 201.26 g/mol
InChI Key: HNKHOLRFLNYHCR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C10H19NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate with suitable reagents to introduce the 2,2-dimethyl substituents. One common method involves the use of ethyl 5-acetoxypent-2,3-dienoate and 1,3-dicarbonyl compounds under phosphine-catalyzed [3+3] annulation conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
  • Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
  • 2,2-Dimethyltetrahydro-4H-pyran-4-one

Uniqueness

Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the amino group and the 2,2-dimethyl substituents on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-amino-2,2-dimethyloxane-4-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-13-8(12)10(11)5-6-14-9(2,3)7-10/h4-7,11H2,1-3H3

InChI Key

HNKHOLRFLNYHCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCOC(C1)(C)C)N

Origin of Product

United States

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